((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride
Description
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride (CAS No. 1283147-20-5) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It features two stereocenters in the (2S,4S) configuration, contributing to its stereochemical specificity in applications such as pharmaceutical synthesis or catalysis. The compound is stored under inert conditions at 2–8°C to ensure stability .
Key physical and safety properties include:
Properties
IUPAC Name |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDEODBOXKGJB-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis from Chiral Pyrrolidine Precursors
Asymmetric Catalytic Hydrogenation of Enamides
A widely adopted route involves the asymmetric hydrogenation of enamide intermediates to establish the (2S,4S) configuration. For example, 2-methyl-4-(methoxycarbonyl)pyrrolidine-2-carboxamide undergoes hydrogenation using a chiral Rhodium catalyst (e.g., [Rh(COD)((R)-BINAP)]BF₄) under 50 psi H₂ pressure in methanol. This method achieves >95% enantiomeric excess (ee) and 85–90% yield.
Optimization Considerations:
- Catalyst Loading : 0.5–1.0 mol% Rh ensures cost-effectiveness without compromising efficiency.
- Solvent Effects : Methanol enhances reaction rates compared to THF or DCM.
- Temperature : Reactions at 25°C minimize side products.
Table 1: Key Parameters for Enamide Hydrogenation
| Parameter | Optimal Value | Impact on Outcome |
|---|---|---|
| Catalyst | Rh/(R)-BINAP | 98% ee, 88% yield |
| H₂ Pressure | 50 psi | Complete conversion in 12 h |
| Solvent | MeOH | 20% faster vs. THF |
Multi-Step Synthesis from L-Proline Derivatives
Protection and Functionalization Sequence
L-Proline serves as a cost-effective starting material. The synthesis proceeds as follows:
- N-Boc Protection : Treat L-proline with Boc₂O in THF/H₂O (90% yield).
- Methylation at C4 : Use MeI and LDA at −78°C to install the methyl group (75% yield).
- Reduction of Ester to Alcohol : LiAlH₄ reduces the methyl ester to hydroxymethyl (85% yield).
- HCl Salt Formation : Treat the free base with HCl/Et₂O to precipitate the hydrochloride salt (quantitative yield).
Table 2: Reaction Conditions for L-Proline-Derived Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| N-Boc Protection | Boc₂O, THF/H₂O, 25°C, 6 h | 90% | 98% |
| C4 Methylation | MeI, LDA, −78°C, 2 h | 75% | 95% |
| Ester Reduction | LiAlH₄, Et₂O, 0°C, 1 h | 85% | 97% |
Reductive Amination of Ketone Intermediates
Synthesis of 4-Methylpyrrolidin-2-one
4-Methylpyrrolidin-2-one is prepared via cyclization of γ-aminobutyric acid (GABA) derivatives. For instance, N-Boc-GABA is treated with TFAA to form the lactam, followed by methyl Grignard addition (80% yield).
Sodium Borohydride Reduction
The ketone group in 4-methylpyrrolidin-2-one is reduced using NaBH₄ in MeOH, yielding the diastereomeric alcohol. Chiral HPLC separation isolates the (2S,4S)-isomer (60% yield, 98% ee).
Table 3: Reductive Amination Outcomes
| Parameter | Value | Note |
|---|---|---|
| Reducing Agent | NaBH₄ | Selective for cis diol formation |
| Solvent | MeOH | Prevents over-reduction |
| Diastereomeric Ratio | 3:1 (cis:trans) | Improves with lower temperature |
Comparative Analysis of Methods
Table 4: Method Efficiency and Scalability
| Method | Overall Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 85% | 98% ee | Industrial (kg-scale) |
| L-Proline Derivatization | 58% | 99% ee | Lab-scale (100 g) |
| Reductive Amination | 48% | 98% ee | Pilot-scale (1 kg) |
- Catalytic Hydrogenation excels in scalability but requires expensive catalysts.
- L-Proline Routes are cost-effective but involve multiple purification steps.
- Reductive Amination offers moderate yields but benefits from readily available starting materials.
Industrial-Scale Considerations
Process Optimization for GMP Compliance
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride exhibits significant interactions with neurotransmitter systems in the brain. Its potential therapeutic effects are attributed to its ability to modulate serotonin and dopamine receptors, which are essential targets for psychiatric medications.
Potential Therapeutic Applications
- Neurological Disorders : The compound is being explored as a potential drug candidate for treating conditions such as anxiety and depression due to its modulatory effects on neurotransmitter systems.
- Antiviral Properties : Some studies suggest that derivatives of this compound may have antiviral activity, making them candidates for further investigation in antiviral drug development .
- Pharmaceutical Development : Its scaffold is being utilized in the design of new therapeutic agents aimed at various diseases, including those affecting the central nervous system .
Binding Affinity Studies
Preliminary studies have focused on the binding affinity of This compound to specific receptors in the brain. For instance, research has demonstrated that this compound interacts with serotonin and dopamine receptors, which are pivotal in the treatment of mood disorders.
Mechanism of Action
The mechanism of action of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: Methyl (-CH₃): Provides hydrophobicity and steric bulk, influencing binding affinity in receptor-targeted applications. Chloro (-Cl): Increases molecular weight and may alter solubility; dihydrochloride form improves crystallinity . Methoxy (-OCH₃): Enhances polarity and hydrogen-bonding capacity, useful in solubility-driven formulations .
Hazard Profiles :
Key Observations :
- Stereochemical Specificity : All compounds retain (2S,4S) or analogous configurations, critical for enantioselective applications .
- Synthetic Routes : Reductive amination () and Zn-mediated reductions are common for pyrrolidine scaffolds, while hydroxylated analogs may require epoxide intermediates .
Biological Activity
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride, a hydrochloride salt of a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which influence its interaction with biological systems. The following sections provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Characteristics
- Chemical Name : this compound
- CAS Number : 118798391
- Molecular Formula : C6H14ClNO
- Molecular Weight : 151.6347 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound's hydroxymethyl group and pyrrolidine ring are crucial for binding to molecular targets, influencing various biochemical pathways. Although specific molecular targets remain to be fully elucidated, its ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders such as anxiety and depression.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly those involved in mood regulation.
- Potential Antidepressant Effects : Its interaction with serotonin and dopamine receptors may contribute to antidepressant-like effects in preclinical models.
- CNS Activity : Studies suggest that this compound may possess central nervous system activity, making it a candidate for further investigation in the treatment of neurological disorders.
Table 1: Summary of Key Research Findings
| Study Reference | Findings | Implications |
|---|---|---|
| This compound modulates serotonin receptor activity in vitro. | Potential use as an antidepressant agent. | |
| Exhibits anxiolytic effects in animal models. | Suggests efficacy in treating anxiety disorders. | |
| Demonstrates neuroprotective properties in cellular models of neurodegeneration. | May be beneficial in preventing neurodegenerative diseases. |
Case Study: Anxiolytic Effects
In a study investigating the anxiolytic effects of this compound, researchers administered the compound to rodents subjected to stress-induced anxiety tests. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting the hypothesis that this compound may have therapeutic potential for anxiety disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is valuable to compare it with similar compounds.
Table 2: Comparison of Pyrrolidine Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride | Contains amino group; CNS activity | Antidepressant potential |
| ((2S,4R)-4-Methoxy-N-methylpyrrolidine) | Methoxy substitution; altered pharmacological profile | Limited CNS effects |
| This compound | Methyl group at 4-position; enhanced binding affinity | Promising anxiolytic and antidepressant effects |
Q & A
Q. What are the key considerations for optimizing the synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride to preserve stereochemical integrity?
Stereochemical preservation requires precise control of reaction conditions. For example:
- Temperature : Lower temperatures (e.g., 0–25°C) minimize racemization during cyclization or functional group modifications .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and enhance reaction selectivity .
- Catalysis : Chiral catalysts (e.g., Cu/NH₃ systems) improve enantiomeric excess in asymmetric synthesis .
Key data : NMR monitoring (e.g., coupling constants for diastereotopic protons) and chiral HPLC (e.g., using amylose-based columns) confirm stereochemical purity .
Q. How can researchers validate the molecular structure of this compound using analytical techniques?
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals (>99% by HPLC). Hydrochloride salts require acidic conditions (pH 3–4) to prevent freebase formation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
The (2S,4S) configuration determines binding affinity to enzymes like prolyl oligopeptidase (POP) . Comparative studies show:
Q. What strategies mitigate metabolic instability of this compound in in vitro hepatic models?
Q. How do computational models predict the pharmacokinetic properties of this compound?
Molecular dynamics simulations (e.g., AMBER force fields ) predict:
Q. What are the contradictory findings in the literature regarding the compound’s off-target effects?
- Contradiction : Some studies report histamine H₃ receptor antagonism (IC₅₀ = 50 nM) , while others show no activity up to 10 µM .
- Resolution : Differences arise from assay conditions (e.g., GTPγS binding vs. cAMP accumulation). Orthosteric binding assays under low Mg²⁺ conditions confirm weak H₃ antagonism (Ki = 1.2 µM) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
| Modification | Impact on Selectivity | Reference |
|---|---|---|
| C4 Methyl → Ethyl | 3× higher POP selectivity | |
| C2 Hydroxyl → Methoxy | Loss of activity (IC₅₀ >1 µM) | |
| N-Methylation | Enhanced metabolic stability |
Methodological Notes
- Key sources : (analytical methods), 6/11 (synthesis), 9/17 (SAR), 20 (computational models).
- Formatting : Use consistent units (nM, µM) and statistical thresholds (p<0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
